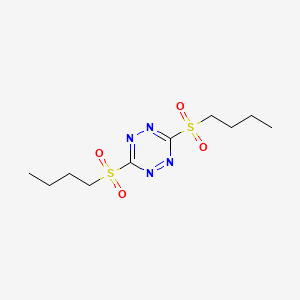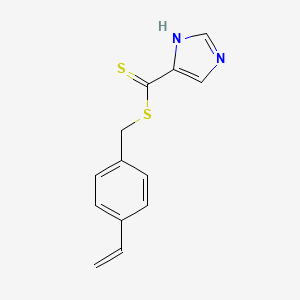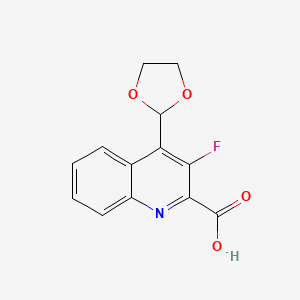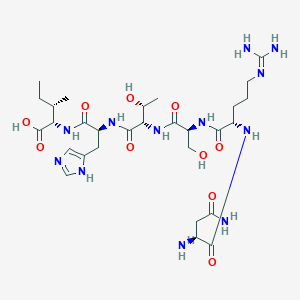
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine is a synthetic organic compound belonging to the tetrazine family. Tetrazines are known for their unique chemical properties and potential applications in various fields, including materials science, medicinal chemistry, and chemical biology. The presence of butane-1-sulfonyl groups in this compound may impart specific reactivity and stability characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine typically involves the following steps:
Formation of Tetrazine Core: The tetrazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of Butane-1-sulfonyl Groups: The butane-1-sulfonyl groups can be introduced through sulfonylation reactions using butane-1-sulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the sulfonyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For labeling and imaging studies due to its unique reactivity.
Medicine: Potential use in drug development or as a diagnostic tool.
Industry: In the production of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s reactivity may be attributed to the presence of the tetrazine core and sulfonyl groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di(phenylsulfonyl)-1,2,4,5-tetrazine: Similar structure with phenylsulfonyl groups instead of butane-1-sulfonyl groups.
3,6-Di(methylsulfonyl)-1,2,4,5-tetrazine: Similar structure with methylsulfonyl groups.
Uniqueness
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine is unique due to the presence of butane-1-sulfonyl groups, which may impart specific reactivity and stability characteristics compared to other similar compounds. This uniqueness can influence its applications and effectiveness in various fields.
Propiedades
Número CAS |
832112-53-5 |
|---|---|
Fórmula molecular |
C10H18N4O4S2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3,6-bis(butylsulfonyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H18N4O4S2/c1-3-5-7-19(15,16)9-11-13-10(14-12-9)20(17,18)8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
JALZXHKNUHPBEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C1=NN=C(N=N1)S(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)





